molecular formula C7H7N4NaO7S B604972 3-Azidopropionic Acid Sulfo-NHS Ester CAS No. 2055198-09-7

3-Azidopropionic Acid Sulfo-NHS Ester

Cat. No.: B604972
CAS No.: 2055198-09-7
M. Wt: 314.2
InChI Key: KDBRVBYZPBFADS-UHFFFAOYSA-M
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Description

3-Azidopropionic Acid Sulfo-NHS Ester is a cleavable linker used in the synthesis of antibody-drug conjugates. This compound contains an azide group and an N-hydroxysuccinimide ester, making it a versatile tool in bio-conjugation and click chemistry applications.

Mechanism of Action

Target of Action

The primary targets of 3-Azidopropionic Acid Sulfo-NHS Ester are the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . These amino groups are especially nucleophilic and occur predominantly on the solvent-exposed outside surfaces of native protein tertiary structures, making them easy targets for the conjugation .

Mode of Action

This compound contains an azide group and an NHS ester. The azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The NHS ester, on the other hand, can react with primary amines to form a stable amide bond . This reaction is strongly pH-dependent, mainly due to the varying degrees of the protonation of the amine at each pH .

Biochemical Pathways

The biochemical pathways affected by this compound primarily involve the formation of stable amide bonds with primary amines. This process is used in bioconjugation techniques, which allow for the attachment of various biomolecules to proteins, peptides, and other macromolecules . The resulting conjugates can be used in a variety of applications, including the synthesis of antibody-drug conjugates (ADCs) .

Pharmacokinetics

It is known that the compound is water-soluble , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties

Result of Action

The primary result of the action of this compound is the formation of stable amide bonds with primary amines. This allows for the attachment of various biomolecules to proteins, peptides, and other macromolecules . The compound is also used in the synthesis of antibody-drug conjugates (ADCs), where it serves as a linker between the antibody and the cytotoxic drug .

Action Environment

The action of this compound is influenced by environmental factors such as pH. The reaction of the NHS ester with primary amines is strongly pH-dependent . At lower pH values, the peptide’s N-terminal amine is in its more protonated form, thereby rendering the functional group unreactive as nucleophiles— slowing the reaction rate and leading to less efficient conjugation . Therefore, the efficacy and stability of the compound can be influenced by the pH of the environment in which it is used.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Azidopropionic Acid Sulfo-NHS Ester typically involves the reaction of 3-azidopropionic acid with N-hydroxysuccinimide and a sulfonating agent under controlled conditions. The reaction is carried out in an organic solvent such as dimethyl sulfoxide or acetonitrile, with the temperature maintained between 0°C and 25°C to ensure optimal yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Azidopropionic Acid Sulfo-NHS Ester undergoes various chemical reactions, including:

    Click Chemistry Reactions: The azide group reacts with alkynes, BCN, or DBCO to form stable triazole linkages.

    Substitution Reactions: The N-hydroxysuccinimide ester reacts with primary amines to form stable amide bonds.

Common Reagents and Conditions

    Click Chemistry: Copper(I) catalysts are commonly used to facilitate the reaction between the azide group and alkynes.

    Substitution Reactions: Reactions with primary amines are typically carried out in aqueous buffers at pH 7-9.

Major Products

    Triazole Linkages: Formed from click chemistry reactions.

    Amide Bonds: Formed from substitution reactions with primary amines.

Scientific Research Applications

3-Azidopropionic Acid Sulfo-NHS Ester is widely used in scientific research, including:

    Chemistry: As a linker in the synthesis of complex molecules and polymers.

    Biology: For labeling and modifying biomolecules such as proteins and nucleic acids.

    Medicine: In the development of antibody-drug conjugates for targeted cancer therapy.

    Industry: Used in the production of diagnostic reagents and biosensors.

Comparison with Similar Compounds

Similar Compounds

    3-Azidopropanoic Acid NHS Ester: Similar in structure but lacks the sulfonate group, making it less water-soluble.

    Sulfo-NHS-Biotin: Contains a biotin moiety instead of an azide group, used for biotinylation of proteins.

Uniqueness

3-Azidopropionic Acid Sulfo-NHS Ester is unique due to its dual functionality, combining the azide group for click chemistry and the N-hydroxysuccinimide ester for amine-reactive conjugation. This dual functionality enhances its versatility in various bio-conjugation and labeling applications.

Properties

IUPAC Name

sodium;1-(3-azidopropanoyloxy)-2,5-dioxopyrrolidine-3-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4O7S.Na/c8-10-9-2-1-6(13)18-11-5(12)3-4(7(11)14)19(15,16)17;/h4H,1-3H2,(H,15,16,17);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDBRVBYZPBFADS-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)OC(=O)CCN=[N+]=[N-])S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N4NaO7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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